3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
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Overview
Description
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is an organic compound that belongs to the class of amides It features a butylsulfanyl group attached to a propanamide backbone, with a 4-cyano-1-methylpiperidin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide typically involves multiple steps:
Formation of the butylsulfanyl group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.
Attachment to the propanamide backbone: The butylsulfanyl group is then attached to a propanamide precursor through nucleophilic substitution.
Introduction of the 4-cyano-1-methylpiperidin-4-yl group: This step involves the reaction of the intermediate with 4-cyano-1-methylpiperidine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or alcohols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(butylsulfanyl)-N-(4-cyano-1-ethylpiperidin-4-yl)propanamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)butanamide: Similar structure with a butanamide backbone instead of a propanamide backbone.
Uniqueness
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-butylsulfanyl-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-10-19-11-5-13(18)16-14(12-15)6-8-17(2)9-7-14/h3-11H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZAWRMMJNNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(=O)NC1(CCN(CC1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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